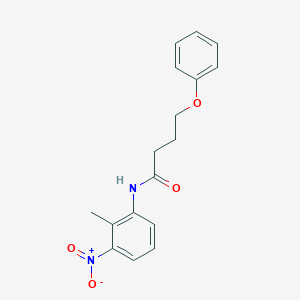
N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide
説明
N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide, also known as MNB, is a chemical compound that has been widely used in scientific research. MNB is a selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is a member of the transient receptor potential (TRP) ion channel family. TRPM8 channels are involved in various physiological processes, including thermosensation, pain sensation, and cold-induced vasodilation. The discovery of MNB has provided researchers with a valuable tool to study the function of TRPM8 channels in different biological systems.
作用機序
N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide acts as a selective inhibitor of TRPM8 channels by binding to a specific site on the channel protein. TRPM8 channels are activated by cold temperatures and menthol, and their activation leads to the influx of calcium ions into cells. N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide blocks the influx of calcium ions by binding to the channel protein, thereby inhibiting the function of TRPM8 channels.
Biochemical and Physiological Effects:
N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide inhibits the function of TRPM8 channels in a dose-dependent manner. N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide has also been shown to inhibit the growth and migration of cancer cells that express TRPM8 channels. In vivo studies have demonstrated that N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide can reduce pain sensitivity in animal models of neuropathic pain.
実験室実験の利点と制限
The use of N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide in scientific research has several advantages. N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide is a selective inhibitor of TRPM8 channels, which allows researchers to study the function of these channels in different biological systems without affecting other ion channels. N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide is also a potent inhibitor of TRPM8 channels, which allows researchers to use lower concentrations of the compound in their experiments. However, the use of N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide in scientific research also has some limitations. N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide has a relatively short half-life, which requires frequent dosing in in vivo experiments. N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide can also have off-target effects at higher concentrations, which can complicate the interpretation of experimental results.
将来の方向性
The discovery of N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide has opened up several avenues for future research. One potential direction is the development of more potent and selective inhibitors of TRPM8 channels. Another direction is the investigation of the role of TRPM8 channels in other physiological processes, such as inflammation and metabolism. The use of N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide in combination with other inhibitors or activators of TRPM8 channels could also provide insights into the complex regulation of these channels in different biological systems. Overall, the discovery of N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide has provided researchers with a valuable tool to study the function of TRPM8 channels in different biological systems and has opened up new avenues for future research.
科学的研究の応用
N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide has been widely used in scientific research to study the function of TRPM8 channels in different biological systems. TRPM8 channels have been implicated in various physiological processes, including cold sensation, pain sensation, and cancer progression. N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide has been used to investigate the role of TRPM8 channels in these processes and to identify potential therapeutic targets.
特性
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-13-15(9-5-10-16(13)19(21)22)18-17(20)11-6-12-23-14-7-3-2-4-8-14/h2-5,7-10H,6,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBXPIJELSNQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-furoyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4694742.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4694755.png)
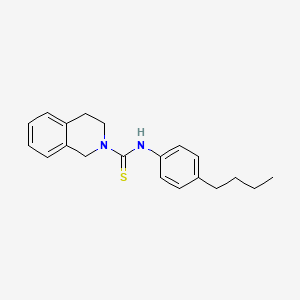
![4-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4694774.png)
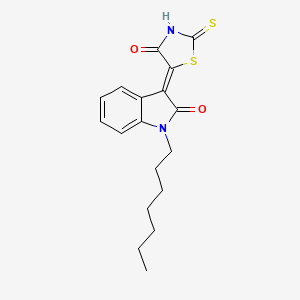

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4694799.png)
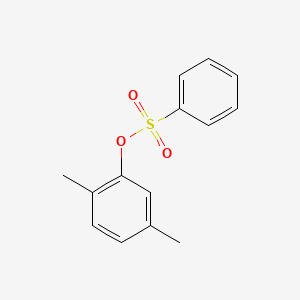
![4-(5-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4694816.png)
![6-methyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4694817.png)
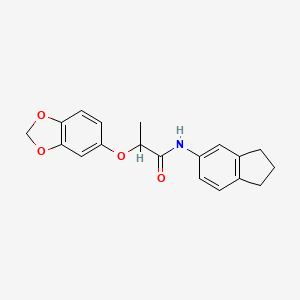
![N-(4-methoxy-2-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4694829.png)
![1-[3-({[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4694837.png)
![N-(2-methylphenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4694842.png)